molecular formula C8H5F5O B13221873 3-(Difluoromethyl)-5-(trifluoromethyl)phenol

3-(Difluoromethyl)-5-(trifluoromethyl)phenol

Cat. No.: B13221873
M. Wt: 212.12 g/mol
InChI Key: LVOBXDFAFFNPBH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenol ring. Fluorinated compounds like this one are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)phenol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a phenol ring. One common method is the radical trifluoromethylation of phenol derivatives. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of fluorinated phenols often involves large-scale radical reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and control of these reactions, allowing for the production of significant quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethyl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)phenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

3-(difluoromethyl)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C8H5F5O/c9-7(10)4-1-5(8(11,12)13)3-6(14)2-4/h1-3,7,14H

InChI Key

LVOBXDFAFFNPBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(F)F

Origin of Product

United States

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